7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one 7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 2549027-49-6
VCID: VC11828948
InChI: InChI=1S/C19H27N3O2/c1-14(2)11-21-8-6-15(7-9-21)12-22-13-20-18-10-16(24-3)4-5-17(18)19(22)23/h4-5,10,13-15H,6-9,11-12H2,1-3H3
SMILES: CC(C)CN1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC
Molecular Formula: C19H27N3O2
Molecular Weight: 329.4 g/mol

7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

CAS No.: 2549027-49-6

Cat. No.: VC11828948

Molecular Formula: C19H27N3O2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one - 2549027-49-6

Specification

CAS No. 2549027-49-6
Molecular Formula C19H27N3O2
Molecular Weight 329.4 g/mol
IUPAC Name 7-methoxy-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]quinazolin-4-one
Standard InChI InChI=1S/C19H27N3O2/c1-14(2)11-21-8-6-15(7-9-21)12-22-13-20-18-10-16(24-3)4-5-17(18)19(22)23/h4-5,10,13-15H,6-9,11-12H2,1-3H3
Standard InChI Key RJIDBSQIFPWPPA-UHFFFAOYSA-N
SMILES CC(C)CN1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC
Canonical SMILES CC(C)CN1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC

Introduction

7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

1.1.1 Structural Formula

The structural representation can be described by the following SMILES notation:

text
C[C@@H]1CN(CC[C@H]1O)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)N

1.1.2 Key Functional Groups

  • Methoxy Group: Contributes to the compound’s lipophilicity and may enhance its biological activity.

  • Piperidine Ring: Provides structural diversity and may influence receptor binding properties.

  • Quinazolinone Core: Associated with various biological activities, including antitumor and anti-inflammatory effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. The introduction of the methoxy group and the piperidinyl moiety are critical steps in the synthetic pathway.

Biological Activity

Research indicates that compounds similar to 7-methoxy-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one exhibit various biological activities:

  • Antitumor Activity: Quinazolinone derivatives have been reported to inhibit tumor cell proliferation.

  • Anti-inflammatory Properties: These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

In Vitro Studies

In vitro studies have demonstrated that similar compounds can inhibit cancer cell lines effectively, suggesting potential applications in oncology.

In Vivo Studies

Animal models have shown promising results regarding the anti-inflammatory effects of related quinazolinones, indicating that further research could validate these findings for clinical applications.

Data Table: Comparative Analysis of Quinazolinone Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
Compound AC22H30N2O2366.49Antitumor
Compound BC21H28N4O3372.48Anti-inflammatory
Compound CC19H24N2O3320.41Antimicrobial

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